molecular formula C11H14N2O4S2 B1391670 (R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid CAS No. 737799-50-7

(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid

Cat. No.: B1391670
CAS No.: 737799-50-7
M. Wt: 302.4 g/mol
InChI Key: ZGBBDTSPDSBUSY-SECBINFHSA-N
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Description

(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O4S2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the formation of stable thiazolidine products under physiological conditions . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating bioorthogonal reactions that are essential for the covalent conjugation of biomolecules such as nucleic acids, antibodies, and proteins . The nature of these interactions often involves the formation of thiazolidine rings, which are stable and do not require any toxic reagents or catalysts .

Cellular Effects

The effects of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to decrease cell viability in glioblastoma multiform cells, indicating its potential as an antitumor agent . Additionally, the presence of the thiazolidine moiety enhances the pharmacological properties of the compound, making it a valuable tool in medicinal chemistry .

Molecular Mechanism

At the molecular level, ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. These interactions often involve the inhibition or activation of enzymes, leading to changes in gene expression . The compound’s ability to form stable thiazolidine rings under physiological conditions is a key aspect of its mechanism of action . This stability allows for efficient and specific bioorthogonal reactions, which are essential for studying and manipulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid change over time. The compound is known for its stability and resistance to degradation under physiological conditions . Long-term studies have shown that it maintains its activity and function over extended periods, making it a reliable tool for in vitro and in vivo experiments . The temporal effects on cellular function may vary depending on the specific experimental conditions and the type of cells being studied .

Dosage Effects in Animal Models

The effects of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and modulating immune responses . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in preclinical studies . Threshold effects and dose-response relationships are critical factors to consider when evaluating the compound’s therapeutic potential .

Metabolic Pathways

®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to form stable thiazolidine rings allows it to participate in bioorthogonal reactions that are essential for metabolic studies . These interactions can influence the overall metabolic profile of cells and tissues, providing valuable insights into the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

The subcellular localization of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows for precise modulation of cellular processes . The presence of the thiazolidine moiety enhances the compound’s ability to interact with specific subcellular targets, providing a valuable tool for studying intracellular dynamics .

Properties

IUPAC Name

(4R)-5,5-dimethyl-3-pyridin-3-ylsulfonyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S2/c1-11(2)9(10(14)15)13(7-18-11)19(16,17)8-4-3-5-12-6-8/h3-6,9H,7H2,1-2H3,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBBDTSPDSBUSY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CS1)S(=O)(=O)C2=CN=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](N(CS1)S(=O)(=O)C2=CN=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679723
Record name (4R)-5,5-Dimethyl-3-(pyridine-3-sulfonyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737799-50-7
Record name (4R)-5,5-Dimethyl-3-(pyridine-3-sulfonyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid
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(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid
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(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid
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(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid
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(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid
Reactant of Route 6
(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid

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